molecular formula C14H9ClO4 B14345995 2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate CAS No. 90510-23-9

2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate

Cat. No.: B14345995
CAS No.: 90510-23-9
M. Wt: 276.67 g/mol
InChI Key: JOYTUOPBRYGIJJ-UHFFFAOYSA-N
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Description

2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate is an organic compound that features both a chlorocarbonyl group and a hydroxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate typically involves the reaction of 2-hydroxybenzoic acid with 2-(chlorocarbonyl)phenyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Agents: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

    Oxidizing and Reducing Agents: Reagents like potassium permanganate (oxidizing) and sodium borohydride (reducing) are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chlorocarbonyl)phenyl 2-hydroxybenzoic acid
  • 2-(Chlorocarbonyl)phenyl benzoate
  • 2-(Chlorocarbonyl)phenyl salicylate

Uniqueness

2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate is unique due to the presence of both a chlorocarbonyl group and a hydroxybenzoate group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

90510-23-9

Molecular Formula

C14H9ClO4

Molecular Weight

276.67 g/mol

IUPAC Name

(2-carbonochloridoylphenyl) 2-hydroxybenzoate

InChI

InChI=1S/C14H9ClO4/c15-13(17)10-6-2-4-8-12(10)19-14(18)9-5-1-3-7-11(9)16/h1-8,16H

InChI Key

JOYTUOPBRYGIJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)Cl)O

Origin of Product

United States

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